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Vopimetostat in Non-Small Cell Lung Cancer Models: A Technica

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Compound of Interest		
Compound Name:	Vopimetostat	
Cat. No.:	B15583334	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

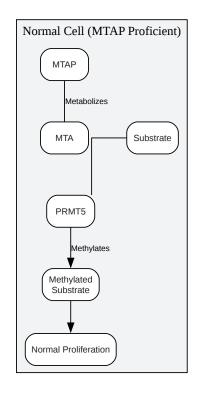
Vopimetostat (TNG462) is an orally bioavailable, selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Its mechanism cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion, a genomic alteration present in approximately 15% of non-small cell provides a comprehensive overview of the preclinical and clinical data for **Vopimetostat** in NSCLC models, details the experimental protocols utilized underlying biological pathways and workflows.

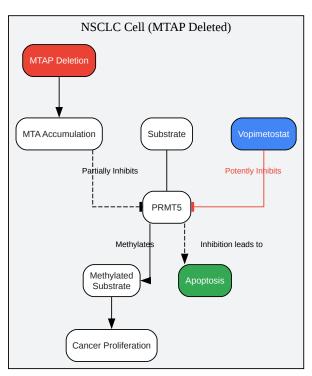
Core Mechanism of Action

Vopimetostat's therapeutic strategy is centered on exploiting a cancer-specific metabolic vulnerability.

- The Role of PRMT5 and MTAP: PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins, play expression and cellular proliferation[2]. The MTAP gene is frequently co-deleted with the adjacent tumor suppressor gene, CDKN2A, in many cancellular proliferation[2].
- Synthetic Lethality: In normal, MTAP-proficient cells, MTAP metabolizes methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumula MTA acts as a partial inhibitor of PRMT5[2]. Consequently, these cancer cells become exquisitely dependent on the remaining PRMT5 activity for s
- Selective Inhibition: **Vopimetostat** is an MTA-cooperative inhibitor. It selectively and potently inhibits the PRMT5-MTA complex, leading to a profou that is cytotoxic to MTAP-deleted cancer cells while largely sparing normal, MTAP-proficient cells[2]. This targeted approach is designed to create *ε* minimize systemic toxicity.







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Caption: Mechanism of Vopimetostat in MTAP-deleted cancer cells.

Preclinical Data in NSCLC Models

Preclinical studies have demonstrated Vopimetostat's selective potency and anti-tumor activity in MTAP-deficient NSCLC models.

In Vitro Efficacy

Vopimetostat shows significant and selective inhibition of cell viability in tumor cell lines that have an MTAP deletion.

Cell Line Model	Cancer Type	MTAP Status	IC50 (μM)	Citatio
Various	NSCLC, PDAC, Bladder, etc.	Deficient	< 1	[3]

In Vivo Efficacy

In xenograft models derived from MTAP-null human cancer cell lines, orally administered Vopimetostat resulted in significant anti-tumor activity.

Model Type	Cell Line	Dosing Regimen	Outcome	Citatio
Xenograft	LU99 (NSCLC)	40 mg/kg b.i.d or 100 mg/kg q.d (p.o.) for 21 days	Tumor growth inhibition	[3]
Xenograft	MTAP-deficient cell line	Vopimetostat (30 mg/kg b.i.d) + Osimertinib (1 mg/kg q.d) for 5 weeks (p.o.)	Synergistic anti-tumor activity	[3]

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```
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tumor_growth [label="Allow tumors to\nreach palpable size\n(e.g., 100-200 mm³)"];
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monitoring [label="Monitor tumor volume\nand body weight\n2-3 times weekly"];
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tumor_growth -> randomize;
randomize -> treatment;
treatment -> monitoring;
monitoring -> endpoint;
endpoint -> end;
}
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Caption: Generalized workflow for a preclinical xenograft study.

Clinical Data in NSCLC Patients

Vopimetostat is being evaluated in a Phase 1/2 clinical trial (NCT05732831) in patients with advanced solid tumors harboring an MTAP deletion.

Study Overview and Efficacy

The ongoing trial has shown promising early signs of efficacy across multiple cancer types. Data specific to the NSCLC cohort is emerging.

Metric	Population	Result	Data Cutoff	Citatio
Overall Study				
Enrollment (Active Doses)	154 patients across all histologies	N/A	Sep 1, 2025	[4][5]
Objective Response Rate (ORR)	94 tumor-evaluable patients	27%	Sep 1, 2025	[4][5]
Disease Control Rate (DCR)	94 tumor-evaluable patients	78%	Sep 1, 2025	[4][5]
Median Progression-Free Survival (mPFS)	94 tumor-evaluable patients	6.4 months	Sep 1, 2025	[5]
NSCLC Cohort				
Enrollment	41 patients with 2L+ lung cancer	Emerging data consistent with expectations	Sep 1, 2025	[4][5]
Next Data Update	NSCLC Cohort	Safety and efficacy update anticipated	2026	[1][4]

Safety and Tolerability

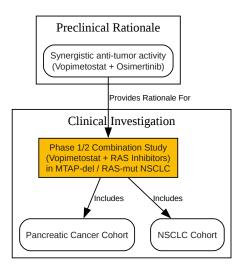
Vopimetostat has demonstrated a favorable safety profile at the go-forward dose of 250 mg once daily.

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Adverse Event Metric	Observation	Citation(s)
Most Common TRAEs (>10%)	Nausea (26%), Anemia (20%), Fatigue (19%), Dysgeusia (19%), Thrombocytopenia (13%)	[4][5]
TRAE Severity	Predominantly Grade 1	[4][5]
Grade 3 TRAEs	Rare, with the exception of anemia (13%)	[4][5]
Grade 4 or 5 TRAEs	None reported	[4][5]
Dose Reductions	Required in 8% of patients at the 250 mg QD dose	[4]
Dose Discontinuations	None due to drug-related adverse events	[4]

Combination Trials

Preclinical synergy has prompted the initiation of clinical studies combining Vopimetostat with other targeted agents in NSCLC.



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Caption: Rationale for combination therapy studies in NSCLC.

Experimental Protocols Cell Viability Assay (e.g., CellTiter-Glo®)

- · Objective: To determine the half-maximal inhibitory concentration (IC50) of Vopimetostat in MTAP-proficient versus MTAP-deficient cell lines.
- · Methodology:
 - o Cell Plating: Seed NSCLC cells (e.g., HAP1 MTAP-isogenic pair, JH-2-079 MTAP-null, JH-2-009 MTAP-WT) in 96-well plates and allow them to a
 - \circ Compound Treatment: Treat cells with a serial dilution of **Vopimetostat** (e.g., 0-1 μ M) for a specified period (e.g., 72-96 hours).
 - Lysis and Luminescence: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of AT cells).
 - o Data Acquisition: Measure luminescence using a plate reader.
 - o Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value using non-linear regression.

Western Blot for Target Inhibition



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- · Objective: To verify that Vopimetostat inhibits PRMT5 activity within cancer cells by measuring changes in downstream methylation marks.
- · Methodology:
 - Cell Treatment & Lysis: Treat cells with Vopimetostat at various concentrations. Harvest and lyse the cells in RIPA buffer containing protease an
 - Protein Quantification: Determine protein concentration using a BCA assay.
 - SDS-PAGE: Separate 20-30 μg of protein lysate per lane on a polyacrylamide gel.
 - Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Immunoblotting:
 - Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
 - Incubate with a primary antibody against a known PRMT5 substrate (e.g., symmetric dimethylarginine, sDMA) overnight at 4°C.
 - Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - o Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
 - \circ Analysis: Quantify band intensity and normalize to a loading control (e.g., β -actin or GAPDH) to confirm target engagement.

In Vivo Xenograft Model

- · Objective: To evaluate the anti-tumor efficacy of Vopimetostat as a single agent or in combination in a living organism.
- · Methodology:
 - Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG).
 - o Cell Implantation: Subcutaneously inject a suspension of MTAP-deficient NSCLC cells (e.g., 1-5 million cells in Matrigel) into the flank of each mo
 - Tumor Growth and Randomization: Monitor tumor growth with digital calipers. When tumors reach a predetermined size (e.g., 150 mm³), random cohorts (e.g., vehicle control, **Vopimetostat** low dose, **Vopimetostat** high dose, combination therapy).
 - o Dosing: Administer the compound(s) via the specified route (e.g., oral gavage) and schedule (e.g., daily) for the duration of the study (e.g., 21-28
 - o Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
 - Endpoint and Analysis: The study concludes when tumors in the control group reach a maximum size or at a pre-defined time point. Calculate the TGI) for each treatment group relative to the vehicle control. Tumors may be harvested for pharmacodynamic analysis (e.g., Western blot).

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